(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE (+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE
Brand Name: Vulcanchem
CAS No.: 138769-96-7
VCID: VC21207281
InChI: InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1
SMILES: C1=CC(C(C(=C1)C#N)O)O
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE

CAS No.: 138769-96-7

Cat. No.: VC21207281

Molecular Formula: C7H7NO2

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE - 138769-96-7

Specification

CAS No. 138769-96-7
Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
IUPAC Name (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1-carbonitrile
Standard InChI InChI=1S/C7H7NO2/c8-4-5-2-1-3-6(9)7(5)10/h1-3,6-7,9-10H/t6-,7+/m0/s1
Standard InChI Key NKIDLXZFLYJKGO-NKWVEPMBSA-N
Isomeric SMILES C1=C[C@@H]([C@@H](C(=C1)C#N)O)O
SMILES C1=CC(C(C(=C1)C#N)O)O
Canonical SMILES C1=CC(C(C(=C1)C#N)O)O

Introduction

Chemical Identity and Nomenclature

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE is a functionalized cyclohexadiene with a cyano group and two hydroxyl substituents in specific stereochemical configurations. The compound exists in both its free diol form and as a protected acetonide derivative, each with distinct chemical identifiers and properties.

Primary Identifiers

The compound's key identifiers are summarized in the following table:

ParameterFree Diol FormAcetonide Form
CAS Registry Number138769-96-7150767-96-7
Molecular FormulaC₇H₇NO₂C₁₀H₁₁NO₂
Molecular Weight137.14 g/mol177.20 g/mol
Stereochemical Designation(+)-cis-(1S,2R)(+)-cis-(3aR,7aS)

The compound features a unique stereochemical arrangement with the hydroxyl groups in a cis orientation, accompanied by a specific optical rotation indicated by the (+) prefix . This stereochemical configuration is critical for its potential applications in asymmetric synthesis and as a chiral building block.

Synonyms and Alternative Naming Conventions

Several synonyms exist for this compound, reflecting different chemical nomenclature systems:

For the free diol form:

  • CIS-(1S,2R)-3-CYANO-3,5-CYCLOHEXADIENE-1,2-DIOL

  • (5S,6R)-5,6-Dihydroxycyclohexa-1,3-dienecarbonitrile

For the acetonide form:

  • (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole-4-carbonitrile

  • (3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-2H-1,3-benzodioxole-4-carbonitrile

  • (2R,3S)-2,3-dihydroxy-2,3-dihydrobenzonitrile acetonide

These nomenclature variations highlight the compound's structural complexity and the different approaches to identifying its stereochemical features.

Structural Characteristics

Molecular Structure

The free diol form consists of a cyclohexadiene core with a cyano group at position 3 and two hydroxyl groups at positions 1 and 2 in a cis arrangement. This structure creates a chiral molecule with specific R and S configurations at the stereogenic centers.

The acetonide derivative involves protection of the two hydroxyl groups as a cyclic acetal using acetone, resulting in a bicyclic structure with a benzodioxole-like framework fused to the original cyclohexadiene ring .

Structural Identifiers

Modern chemical databases use several standardized identifiers to unambiguously specify chemical structures:

InChI and InChIKey

For the acetonide form:

  • InChI: InChI=1S/C10H11NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5,8-9H,1-2H3/t8-,9+/m0/s1

  • InChIKey: MXAWGNNBDOUVJD-DTWKUNHWSA-N

These standardized identifiers facilitate unambiguous identification in chemical databases and literature searches.

Physicochemical Properties

Computed Physical Properties

Computational models have predicted several key physical properties for both forms of the compound:

PropertyFree Diol FormAcetonide Form
Density1.33±0.1 g/cm³1.17±0.1 g/cm³
Boiling Point341.2±42.0 °C294.6±40.0 °C
pKa12.20±0.60Not reported

These predicted values provide insights into the compound's physical behavior under various conditions .

Structural Properties

For the acetonide form, additional computed structural characteristics include:

PropertyValue
XLogP3-AA0.9
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass177.078978594 Da

These properties influence the compound's behavior in biological systems and its potential pharmaceutical applications .

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR)

For cyclohexadiene diols with similar structural features, typical ¹H NMR signals include:

  • Hydroxyl protons: δ 4.0-6.0 ppm (in DMSO-d₆), often displaying vicinal coupling

  • Vinylic protons: δ 5.5-6.5 ppm

  • Methine protons adjacent to hydroxyl groups: δ 3.5-4.5 ppm

¹³C NMR would typically show signals for:

  • Cyano carbon: δ 115-120 ppm

  • Vinylic carbons: δ 120-140 ppm

  • Carbons bearing hydroxyl groups: δ 65-75 ppm

For the acetonide form, additional signals would be expected for the two methyl groups (δ 25-30 ppm) and the quaternary acetal carbon (δ 105-110 ppm) .

SupplierProduct NumberPurityPackage SizePrice
American Custom Chemicals CorporationCCH000674995.00%5 mg$502.68

This price point suggests its status as a specialty research chemical rather than a bulk industrial product .

Supplier Network

Several chemical suppliers reportedly offer this compound or can synthesize it upon request:

  • Shanghai Anhua Biotechnology Co., Ltd.

  • Think Life Science (listing the compound in their product catalog)

  • Mimotopes (custom synthesis capabilities)

The relatively high price and limited availability indicate that this compound is primarily produced for specialized research applications rather than large-scale industrial use.

Structural Relationships and Analogues

(+)-CIS-2(R),3(S)-2,3-DIHYDROXY-2,3-DIHYDROBENZONITRILE belongs to a broader class of cis-dihydrodiols, which have significant importance in organic synthesis and biocatalysis. Several structurally related compounds provide context for understanding its properties and potential applications.

Related Dihydrodiols

Structurally similar compounds include:

  • cis-2,3-Dihydro-2,3-dihydroxydibenzofuran (C₁₂H₁₀O₃): A related dihydrodiol with an oxygen-containing heterocyclic structure

  • (+)-CIS-2(S),3(S)-2,3-DIHYDROXY-2,3-DIHYDROIODOBENZENE (C₆H₇IO₂): A halogenated analogue containing iodine instead of a cyano group, with different stereochemistry at the hydroxyl-bearing carbons

  • 2,3-Dihydroxynaphthalene (C₁₀H₈O₂): An aromatic diol with hydroxyl groups in similar positions but lacking the partially reduced ring structure

These structural relationships suggest potential common synthetic pathways and similar reactivity patterns among this class of compounds.

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